molecular formula C15H20O2 B12076030 4-(2-Cyclohexylethyl)benzoic acid

4-(2-Cyclohexylethyl)benzoic acid

Cat. No.: B12076030
M. Wt: 232.32 g/mol
InChI Key: JMBOQHWBAWHFKS-UHFFFAOYSA-N
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Description

4-(2-Cyclohexylethyl)benzoic acid is an organic compound with the molecular formula C15H20O2. It consists of a benzoic acid moiety substituted with a cyclohexylethyl group at the para position. This compound is part of the benzoic acid derivatives family, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with cyclohexylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of cyclohexylethyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in basic conditions followed by acidic workup.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of cyclohexylcarboxylic acid.

    Reduction: Formation of 4-(2-Cyclohexylethyl)benzyl alcohol.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives of this compound.

Scientific Research Applications

4-(2-Cyclohexylethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylethyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, benzoic acid derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyclohexylethyl)benzoic acid is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4-(2-cyclohexylethyl)benzoic acid

InChI

InChI=1S/C15H20O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,16,17)

InChI Key

JMBOQHWBAWHFKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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